2-Bromo-6-pentafluoroethyl-pyridine
Overview
Description
2-Bromo-6-pentafluoroethyl-pyridine is a chemical compound with the molecular formula C₇H₃BrF₅N and a molecular weight of 276.001 g/mol . This compound is known for its unique chemical structure, which includes a bromine atom and a pentafluoroethyl group attached to a pyridine ring. It has gained significant attention in various fields of research due to its potential biological activity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-pentafluoroethyl-pyridine typically involves the bromination of 6-pentafluoroethyl-pyridine. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures to handle the brominating agents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-pentafluoroethyl-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like DMSO or DMF at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield 2-amino-6-pentafluoroethyl-pyridine derivatives, while oxidation reactions can produce corresponding pyridine N-oxides.
Scientific Research Applications
2-Bromo-6-pentafluoroethyl-pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and fluorinated compounds.
Biology: The compound’s potential biological activity makes it a candidate for studying interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-Bromo-6-pentafluoroethyl-pyridine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the bromine and pentafluoroethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluoropyridine: This compound has a similar structure but with a fluorine atom instead of the pentafluoroethyl group.
2-Bromo-6-(trifluoromethyl)pyridine: Another related compound with a trifluoromethyl group instead of the pentafluoroethyl group.
Uniqueness
2-Bromo-6-pentafluoroethyl-pyridine is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of fluorinated compounds and in applications requiring specific reactivity profiles.
Properties
IUPAC Name |
2-bromo-6-(1,1,2,2,2-pentafluoroethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF5N/c8-5-3-1-2-4(14-5)6(9,10)7(11,12)13/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUVBFWOHULMFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF5N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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